1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Starting Materials: The pentyl-substituted quinoxaline and thiophene-2-sulfonyl chloride.
Reaction Conditions: This step is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions
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Formation of the Imidazo[4,5-b]quinoxaline Core:
Starting Materials: 1,2-diaminobenzene and glyoxal.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to form the quinoxaline ring.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazoquinoxaline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives of the imidazoquinoxaline core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photothermal agents.
Mechanism of Action
The mechanism of action of 1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-Butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
- 1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine
Comparison: 1-Pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs. The presence of the pentyl group and the thiophen-2-ylsulfonyl moiety can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-pentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-3-6-11-21-13-22(26(23,24)16-10-7-12-25-16)18-17(21)19-14-8-4-5-9-15(14)20-18/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZMCCQWPREAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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